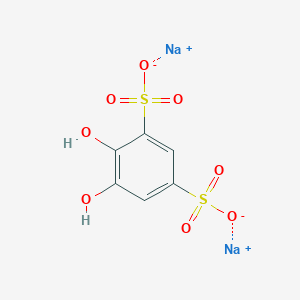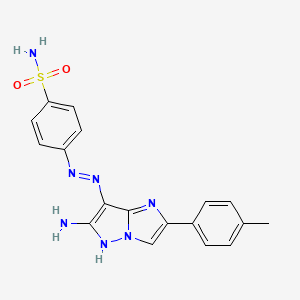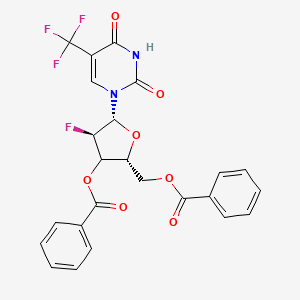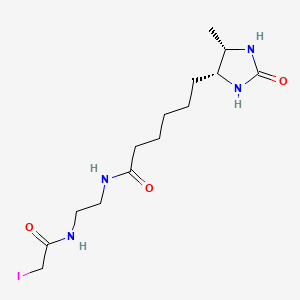![molecular formula C47H72N8O9 B12396013 cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu]](/img/structure/B12396013.png)
cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu] is a cyclic peptide composed of the amino acids isoleucine, proline, tyrosine, valine, and leucine. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them valuable in various scientific and medical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclic peptides like cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu] typically involves the cyclization of linear peptide precursors. This can be achieved through head-to-tail cyclization, where the C-terminal carboxyl group reacts with the N-terminal amino group. Common reagents used in this process include carbodiimides and coupling agents like HATU or EDC. The reaction is often carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions to prevent racemization .
Industrial Production Methods
Industrial production of cyclic peptides may involve solid-phase peptide synthesis (SPPS), where the peptide is assembled on a solid support and then cyclized. This method allows for the efficient production of large quantities of cyclic peptides with high purity. The use of automated peptide synthesizers further enhances the scalability of this process .
Análisis De Reacciones Químicas
Types of Reactions
Cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu] can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as alkylating agents for introducing alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups .
Aplicaciones Científicas De Investigación
Cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu] has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide cyclization and stability.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly for its stability and resistance to enzymatic degradation.
Industry: Utilized in the development of peptide-based materials and coatings.
Mecanismo De Acción
The mechanism of action of cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu] involves its interaction with specific molecular targets and pathways. Cyclic peptides often exhibit high affinity for their targets due to their constrained structure, which enhances binding specificity. The molecular targets and pathways involved can vary depending on the specific biological activity being investigated. For example, cyclic peptides may interact with cell surface receptors, enzymes, or ion channels to exert their effects .
Comparación Con Compuestos Similares
Similar Compounds
- Cyclo[Leu-Pro-Ile-Pro]
- Cyclo[Tyr-Pro-Phe-Gly]
- Cyclo[Phe-Pro]
- Cyclo[Leu-Pro]
- Cyclo[Val-Pro]
Uniqueness
Cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu] is unique due to its specific amino acid composition and sequence, which confer distinct structural and functional properties. Compared to other cyclic peptides, it may exhibit different biological activities, stability, and resistance to enzymatic degradation .
Propiedades
Fórmula molecular |
C47H72N8O9 |
|---|---|
Peso molecular |
893.1 g/mol |
Nombre IUPAC |
(1S,7S,10S,13S,22S,25S,28S)-25,28-bis[(2S)-butan-2-yl]-10-[(4-hydroxyphenyl)methyl]-22-(2-methylpropyl)-13-propan-2-yl-3,9,12,15,21,24,27,30-octazatetracyclo[28.3.0.03,7.015,19]tritriacontane-2,8,11,14,20,23,26,29-octone |
InChI |
InChI=1S/C47H72N8O9/c1-9-28(7)38-44(61)52-39(29(8)10-2)47(64)55-23-13-16-36(55)45(62)53-21-11-14-34(53)42(59)49-33(25-30-17-19-31(56)20-18-30)41(58)50-37(27(5)6)46(63)54-22-12-15-35(54)43(60)48-32(24-26(3)4)40(57)51-38/h17-20,26-29,32-39,56H,9-16,21-25H2,1-8H3,(H,48,60)(H,49,59)(H,50,58)(H,51,57)(H,52,61)/t28-,29-,32-,33-,34-,35?,36-,37-,38-,39-/m0/s1 |
Clave InChI |
NACGNHONDBBQGE-DVBMRUTPSA-N |
SMILES isomérico |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCCC4C(=O)N[C@H](C(=O)N1)CC(C)C)C(C)C)CC5=CC=C(C=C5)O)[C@@H](C)CC |
SMILES canónico |
CCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)N1)CC(C)C)C(C)C)CC5=CC=C(C=C5)O)C(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


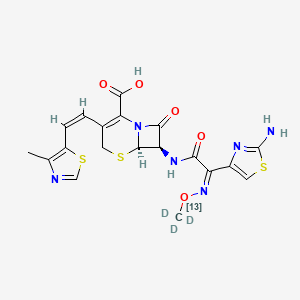
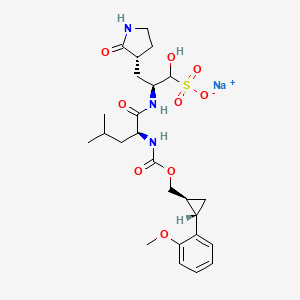





![5-[4-[5-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]pentoxy]phenyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide](/img/structure/B12395980.png)

